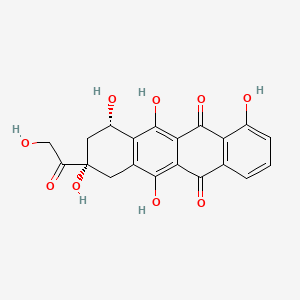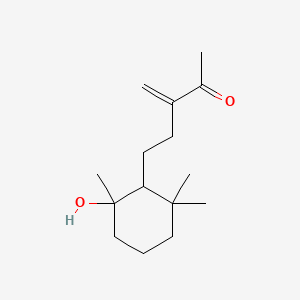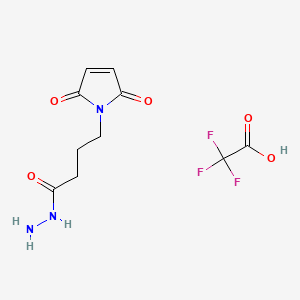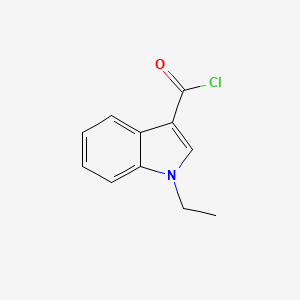
Galacto-PUGNAc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galacto-PUGNAc: is a highly selective inhibitor for β-hexosaminidases HEXA and HEXB. It is also known as 2-(Acetylamino)-2-deoxy-N-[(phenylamino)carbonyl]oxy-D-galactonimidic Acid δ-Lactone. This compound is derived from galactose and is present in the cell walls of various organisms, including humans. It has demonstrated effects on cell proliferation, differentiation, and migration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Galacto-PUGNAc involves several steps. One of the improved routes includes the following steps :
Starting Material: The synthesis begins with D-galactose.
Acetylation: The hydroxyl groups of D-galactose are protected by acetylation.
Formation of Galactonimidic Acid: The protected galactose is then converted to galactonimidic acid.
Coupling Reaction: The galactonimidic acid is coupled with phenyl isocyanate to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Enzymatic Conversion: Using β-galactosidase for the enzymatic conversion of lactose to galactose.
Purification: High-purity this compound is obtained by removing unwanted by-products through chromatography or other purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Galacto-PUGNAc undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release galactose and other by-products.
Transglycosylation: It can participate in transglycosylation reactions to form galacto-oligosaccharides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Transglycosylation: Requires β-galactosidase enzyme and lactose as a substrate.
Major Products:
Hydrolysis Products: Galactose and other monosaccharides.
Transglycosylation Products: Galacto-oligosaccharides.
Wissenschaftliche Forschungsanwendungen
Galacto-PUGNAc has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in cell proliferation, differentiation, and migration.
Industry: Used in the production of prebiotic ingredients and functional foods.
Wirkmechanismus
Galacto-PUGNAc exerts its effects by inhibiting β-hexosaminidases HEXA and HEXB. These enzymes are involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids. By inhibiting these enzymes, this compound modulates the degradation of glycosides, influencing various cellular processes such as cell recognition, adhesion, and communication .
Vergleich Mit ähnlichen Verbindungen
(Z)-PUGNAc: An O-GlcNAcase inhibitor that undergoes Beckmann rearrangement to promote insulin resistance in adipocytes.
Gal-NAG-thiazoline: Another inhibitor of β-hexosaminidases that modulates levels of gangliosides in neuroblastoma cells.
Uniqueness: Galacto-PUGNAc is unique due to its high selectivity for β-hexosaminidases HEXA and HEXB, making it a valuable tool for studying the biological functions of these enzymes and their role in various diseases .
Eigenschaften
CAS-Nummer |
1145878-98-3 |
|---|---|
Molekularformel |
C15H19N3O7 |
Molekulargewicht |
353.33 g/mol |
IUPAC-Name |
[(E)-[(4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+/t10?,11?,12-,13+/m0/s1 |
InChI-Schlüssel |
PBLNJFVQMUMOJY-YGZBINAOSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
Isomerische SMILES |
CC(=O)NC\1[C@H]([C@H](C(O/C1=N/OC(=O)NC2=CC=CC=C2)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
Synonyme |
2-(Acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-galactonimidic Acid δ-Lactone; Gal-PUGNAc; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[μ-(7-Hydroxy-3-oxo-3H-phenoxazine-4,6-diyl)]bis(2,2,2-trifluoroacetato-κO)di-mercury](/img/new.no-structure.jpg)


![1-Bromotricyclo[3.1.0.0~2,6~]hexane](/img/structure/B586415.png)









